molecular formula C13H18ClFN2O2 B11787023 Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride

Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride

Cat. No.: B11787023
M. Wt: 288.74 g/mol
InChI Key: ZKCOORKLTLUZCC-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a fluorine atom attached to the piperidine ring, and a carbamate group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the piperidine ring using fluorinating agents under controlled conditions.

    Attachment of the Benzyl Group: The benzyl group is attached to the piperidine ring through a nucleophilic substitution reaction.

    Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate compound with a suitable carbamoylating agent.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or fluorine groups are replaced by other substituents using appropriate reagents.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride can be compared with other similar compounds, such as:

    Benzyl((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

    cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride: This compound has a methoxycarbonylamino group instead of a fluorine atom.

    Benzyl((3S,4S)-3-amino-4-hydroxy-piperidine-1-carboxylate hydrochloride: This compound has an amino and hydroxy group instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

benzyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12-;/m0./s1

InChI Key

ZKCOORKLTLUZCC-FXMYHANSSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)F.Cl

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.